

Application Note: Quantification of Omeprazole-N-oxide using a Stability-Indicating HPLC Method

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Compound of Interest

Compound Name: Omeprazole-N-oxide

Cat. No.: B194791

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Abstract

This application note details a robust and sensitive stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **Omeprazole-N-oxide**, a potential impurity and metabolite of Omeprazole. The described method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Omeprazole formulations. The protocol provides a clear and reproducible methodology, and the accompanying data is presented for easy interpretation.

Introduction

Omeprazole is a widely used proton pump inhibitor that is susceptible to degradation under certain conditions, leading to the formation of various related substances. **Omeprazole-N-oxide** is one such potential impurity and metabolite.^[1] Accurate quantification of this compound is essential to ensure the quality, safety, and efficacy of omeprazole-containing pharmaceutical products. This document outlines a validated HPLC method that effectively separates **Omeprazole-N-oxide** from the parent drug and other degradation products.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic separation is achieved using a gradient elution on a C18 reversed-phase column.

Table 1: HPLC Instrumentation and Chromatographic Conditions

Parameter	Value
HPLC System	Agilent 1260 Infinity II LC System or equivalent
Detector	UV/Vis Detector
Column	Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A	Buffer (50 mM Ammonium acetate, pH 5.0): Acetonitrile: Water (10:10:80 v/v/v) [2]
Mobile Phase B	Acetonitrile: Water (80:20 v/v) [2]
Gradient Program	Time (min) / % Mobile Phase A: 0/100, 10/80, 15/80, 30/20, 35/100, 45/100 [2]
Flow Rate	1.0 mL/min [2]
Injection Volume	20 µL
Column Temperature	30 °C
Detection Wavelength	302 nm [2] [3]

Omeprazole-N-oxide has UV absorbance maxima at approximately 272 nm and 303 nm.[\[1\]](#) A detection wavelength of 302 nm is recommended for optimal sensitivity and specificity.[\[2\]](#)[\[3\]](#)

Preparation of Solutions

Buffer Preparation (Mobile Phase A component): Dissolve an appropriate amount of ammonium acetate in HPLC grade water to achieve a 50 mM concentration. Adjust the pH to 5.0 using a suitable acid or base (e.g., acetic acid or ammonium hydroxide).

Standard Solution Preparation: Accurately weigh a known amount of **Omeprazole-N-oxide** reference standard and dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution of approximately 1 mg/mL.[1] Further dilute the stock solution with the mobile phase to prepare working standard solutions at desired concentrations for calibration.

Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substances, dissolve a known amount in the mobile phase. For pharmaceutical formulations, a suitable extraction procedure may be required. For instance, crushed tablets or capsule contents can be dispersed in a suitable solvent, sonicated, and then filtered to remove excipients.

Method Validation Summary

The analytical method should be validated in accordance with ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

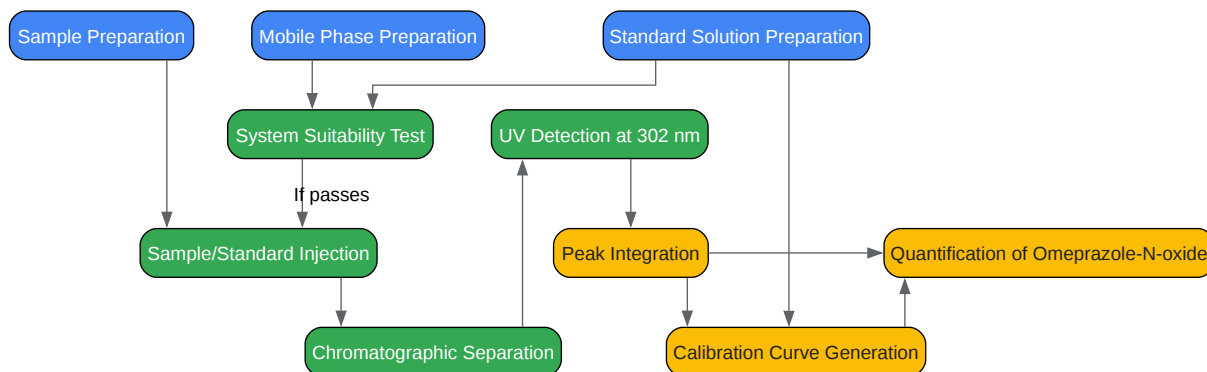
Table 2: Summary of Method Validation Parameters for **Omeprazole-N-oxide** Quantification

Validation Parameter	Typical Acceptance Criteria	Example Result
Linearity & Range	Correlation coefficient (r^2) \geq 0.999	A linear response was observed over a concentration range of 0.02 $\mu\text{g/mL}$ to 1.18 $\mu\text{g/mL}$ with a correlation coefficient of 1.0000.[4][5]
Accuracy (Recovery)	98.0% - 102.0%	N/A
Precision (RSD)	Repeatability (Intra-day): RSD \leq 2.0% Intermediate Precision (Inter-day): RSD \leq 2.0%	N/A
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1	N/A
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1	N/A
Specificity	No interference from blank, placebo, or other related substances at the retention time of Omeprazole-N-oxide.	The method is stability-indicating, with the ability to separate the analyte from degradation products.[6]

Note: "N/A" indicates that specific quantitative data for **Omeprazole-N-oxide** was not available in the searched literature, but the table provides the standard acceptance criteria for method validation.

Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of **Omeprazole-N-oxide** using the described HPLC method.



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Caption: Workflow for **Omeprazole-N-oxide** Quantification by HPLC.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of **Omeprazole-N-oxide** in the presence of Omeprazole and its other related substances. The method is specific, sensitive, and can be readily implemented in a quality control or research laboratory setting for the stability assessment of Omeprazole-containing products. Adherence to the detailed protocol and proper method validation will ensure accurate and reproducible results.

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